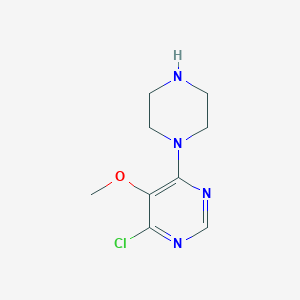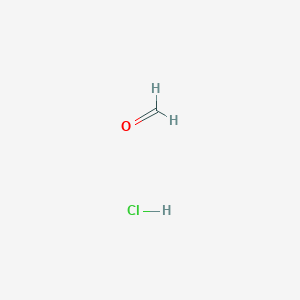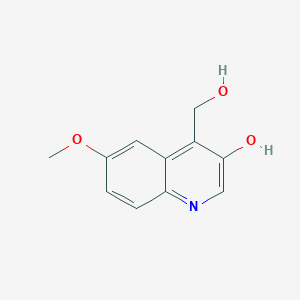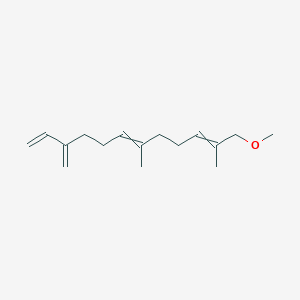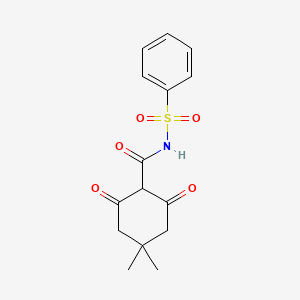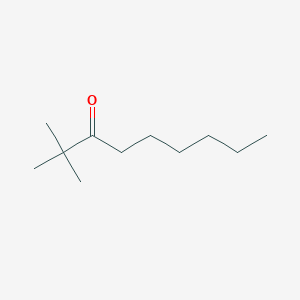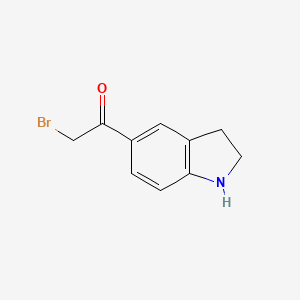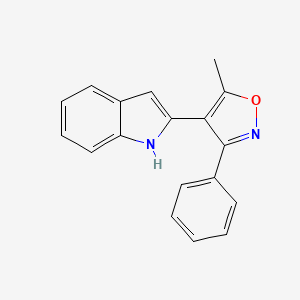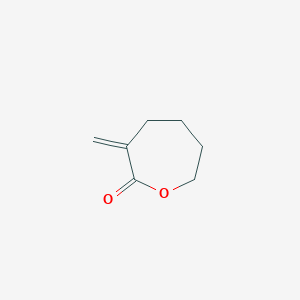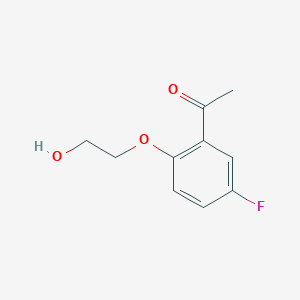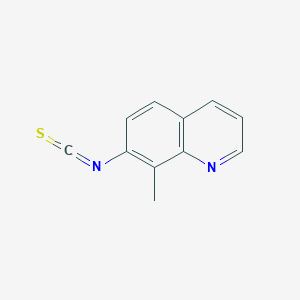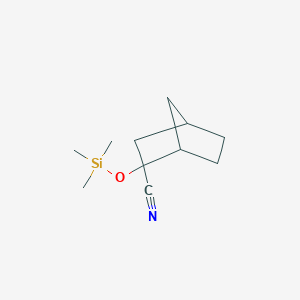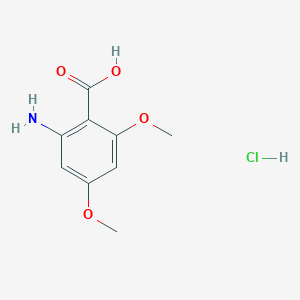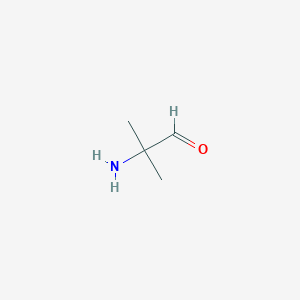
2-Amino-2-methylpropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-methylpropanal is an organic compound with the molecular formula C4H9NO. It is a colorless liquid that is classified as an alkanolamine. This compound is known for its versatility and is used in various industrial and scientific applications. It is also a common ingredient in many consumer products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Amino-2-methylpropanal typically involves the combination reaction of isobutene, chlorine, and methyl cyanide. The process includes the following steps:
Combination Reaction: Isobutene, chlorine, and methyl cyanide are combined in a specific weight ratio to obtain N-[1-(chloromethyl)propyl] acetyl chloroamine.
First Hydrolysis Reaction: Water is added to N-[1-(chloromethyl)propyl] acetyl chloroamine to obtain N-[1-(chloromethyl)propyl] acetamide.
Second Hydrolysis Reaction: Further hydrolysis of N-[1-(chloromethyl)propyl] acetamide yields this compound.
Industrial Production Methods: The industrial production of this compound follows the same synthetic route but is optimized for large-scale production. The process is designed to be cost-effective, with high product purity and minimal steps, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-methylpropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, such as 2-iminopropanol and acetamide.
Reduction: Reduction reactions can convert this compound into other amines and alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed:
Oxidation Products: 2-iminopropanol, acetamide, formaldehyde.
Reduction Products: Various amines and alcohols.
Substitution Products: Halogenated derivatives and other substituted compounds.
Scientific Research Applications
2-Amino-2-methylpropanal has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including oxazolines and aziridines.
Biology: The compound is studied for its role in biochemical pathways and its interactions with biological molecules.
Medicine: It is a component of certain pharmaceutical drugs and is used in the preparation of buffer solutions.
Industry: this compound is used in the production of cosmetics, coatings, and other consumer products.
Mechanism of Action
The mechanism of action of 2-Amino-2-methylpropanal involves its interaction with various molecular targets and pathways:
Oxidation Mechanism: The compound undergoes oxidation through hydrogen abstraction by hydroxyl radicals, leading to the formation of various oxidation products.
Reduction Mechanism: Reduction involves the addition of hydrogen atoms to the compound, converting it into different amines and alcohols.
Substitution Mechanism: Substitution reactions involve the replacement of functional groups with other groups, facilitated by nucleophiles and halogenating agents.
Comparison with Similar Compounds
2-Amino-2-methyl-1-propanol: This compound is similar in structure and properties to 2-Amino-2-methylpropanal but has a hydroxyl group instead of an aldehyde group.
2-Methyl-2-aminopropanal: Another similar compound with slight structural differences.
Uniqueness: this compound is unique due to its specific functional groups and reactivity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C4H9NO |
|---|---|
Molecular Weight |
87.12 g/mol |
IUPAC Name |
2-amino-2-methylpropanal |
InChI |
InChI=1S/C4H9NO/c1-4(2,5)3-6/h3H,5H2,1-2H3 |
InChI Key |
OKLUTIDHARRSIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


